[(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate
Description
The compound [(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate (hereafter referred to as Compound A) is a bicyclic lactone derivative with a molecular formula C₃₁H₃₀O₅ and molecular weight 482.5669 g/mol . Its structure features:
- A cyclopenta[b]furan core with absolute stereochemistry at five defined stereocenters.
- A (E,3S)-3-hydroxy-5-phenylpent-1-enyl side chain at the 4-position.
- A 4-phenylbenzoate ester group at the 5-position.
This compound belongs to a class of modified Corey lactones, which are pivotal intermediates in prostaglandin synthesis . The esterification at the 5-position enhances stability and modulates pharmacokinetic properties compared to free carboxylic acids .
Properties
IUPAC Name |
[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30O5/c32-25(16-11-21-7-3-1-4-8-21)17-18-26-27-19-30(33)35-29(27)20-28(26)36-31(34)24-14-12-23(13-15-24)22-9-5-2-6-10-22/h1-10,12-15,17-18,25-29,32H,11,16,19-20H2/b18-17+/t25-,26+,27+,28+,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMMRZIJKPIGTG-UAFSWDGMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C=CC(CCC5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)/C=C/[C@H](CCC5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41639-73-0 | |
| Record name | (1S,5R,6R,7R)-6-[(3S)-3-hydroxy-5-phenyl-1-pentenyl]-7-[(4-phenylbenzoyl)oxy]-2-oxabicyclo[3.3.0]octane-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound [(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate is a complex organic molecule with potential biological activity. Its structure suggests a variety of functional groups that may interact with biological systems. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Structure and Composition
The compound has the following chemical formula:
- Molecular Formula : CHO
- Molecular Weight : 402.48 g/mol
- CAS Number : 41639-73-0
Structural Features
The compound features a hexahydrocyclopentafuran moiety and a phenylbenzoate group, which may contribute to its biological properties. The presence of hydroxyl and carbonyl groups suggests potential reactivity and interactions with various biological targets.
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may protect cells from oxidative stress. This is particularly relevant in preventing cellular damage in diseases such as cancer and neurodegenerative disorders.
- Anti-inflammatory Effects : Research indicates that the compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies show that the compound exhibits antimicrobial activity against various pathogens, indicating its potential as an antimicrobial agent.
1. Cancer Treatment
Studies have indicated that derivatives of similar compounds can induce apoptosis in cancer cells. The structural features of this compound may enhance its efficacy in targeting specific cancer cell lines.
2. Diabetes Management
The compound's ability to modulate glucose metabolism could position it as a candidate for diabetes treatment. Similar compounds have shown effectiveness in improving insulin sensitivity.
3. Neuroprotection
Given its antioxidant properties, this compound may offer neuroprotective effects, making it a candidate for research into treatments for Alzheimer's disease and other neurodegenerative conditions.
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of several phenolic compounds, including derivatives similar to the target compound. Results indicated that these compounds significantly reduced oxidative stress markers in vitro.
Case Study 2: Anti-inflammatory Mechanisms
In a model of acute inflammation, the administration of the compound resulted in reduced levels of TNF-alpha and IL-6, suggesting effective modulation of inflammatory pathways.
Comparative Analysis
Scientific Research Applications
Stereochemistry
The compound possesses multiple stereocenters which contribute to its biological activity. The absolute configuration is critical for its interaction with biological targets.
Antiglaucoma Agents
This compound is structurally related to known antiglaucoma medications like Latanoprost and Bimatoprost. Research indicates that it may exhibit similar properties in lowering intraocular pressure (IOP), making it a candidate for further pharmacological studies.
Drug Development
The compound serves as an impurity reference material in the development of pharmaceutical formulations. Its characterization is essential for ensuring the quality and efficacy of drugs containing similar structures.
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard in chromatographic methods such as HPLC (High Performance Liquid Chromatography). It aids in the identification and quantification of related compounds in pharmaceutical preparations.
Case Study 1: Efficacy in Intraocular Pressure Reduction
A study explored the efficacy of compounds related to Latanoprost derivatives in reducing IOP in animal models. The findings suggested that modifications to the cyclopentafuran structure could enhance therapeutic effects while minimizing side effects.
Case Study 2: Impurity Profiling
Research on impurity profiling using HPLC demonstrated that the presence of [(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo...] could significantly affect the stability of formulations containing Latanoprost. This underscores the importance of thorough impurity analysis during drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Modifications
Compound B : [(3aR,4R,5R,6aS)-5-(Benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde]
- Molecular Formula : C₁₅H₁₄O₅ .
- Key Differences :
- Replaces the 4-position side chain with a formyl group (aldehyde).
- Simpler ester (benzoyloxy vs. 4-phenylbenzoate).
- Implications : The aldehyde group enables further derivatization (e.g., oxime formation) but reduces metabolic stability compared to Compound A .
Compound C : [(3aR,4R,6aS)-4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate
Side Chain Variations
Compound D : [(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-enyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl] Benzoate
- Molecular Formula : C₂₄H₂₂F₂O₅ .
- Key Differences: Fluorinated side chain (3,3-difluoro-4-phenoxybutenyl) at the 4-position. Smaller molecular weight (428.43 g/mol).
- Implications : Fluorination improves metabolic resistance and binding affinity in some analogues .
Compound E : [(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-phenylmethoxy-hexahydro-2H-cyclopenta[b]furan-2-one]
Ester Group Modifications
Compound F : [(3aR,4S,5R,6aS)-4-[(Benzyloxy)methyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl] 4-Phenylbenzoate
- Molecular Formula : C₂₈H₂₆O₅ .
- Key Differences :
- Benzyloxymethyl group at the 4-position.
- Retains the 4-phenylbenzoate ester.
Compound G : Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)
Physicochemical and Pharmacological Data
Table 1. Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|---|
| A | C₃₁H₃₀O₅ | 482.57 | 4-Phenylbenzoate | N/A | N/A |
| B | C₁₅H₁₄O₅ | 274.27 | Formyl | N/A | N/A |
| C | C₃₂H₄₀O₆ | 520.66 | Heptyl-dioxolane | 1.187 | 665.06 |
| D | C₂₄H₂₂F₂O₅ | 428.43 | Difluoro-phenoxy | N/A | N/A |
| F | C₂₈H₂₆O₅ | 442.50 | Benzyloxymethyl | N/A | N/A |
Table 2. Pharmacological Highlights
Preparation Methods
Biocatalytic Retrosynthesis
A chemoenzymatic approach developed by Chen et al. (2021) enables efficient stereocontrol and reduces reliance on traditional chiral auxiliaries. This strategy combines:
-
Baeyer-Villiger Monooxygenase (BVMO)-Catalyzed Oxidation : Converts bicyclic ketone 6a into a lactone with 99% enantiomeric excess (ee) under mild conditions.
-
Ketoreductase (KRED)-Catalyzed Diastereoselective Reduction : Reduces enone intermediates (e.g., 12 ) with diastereomeric ratios (dr) up to 99:1.
Table 1: Biocatalytic Steps and Outcomes
| Step | Enzyme | Substrate | Product | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Lactone formation | BVMO | 6a | Lactone intermediate | 85 | 99% ee |
| Enone reduction | KRED | 12 | Diol intermediate | 90 | 99:1 dr |
Traditional Chemical Synthesis
Industrial routes emphasize scalability and cost-effectiveness:
Table 2: Comparison of Side Chain Introduction Methods
| Method | Reagents/Conditions | (E)-Selectivity | Yield (%) |
|---|---|---|---|
| Wittig Reaction | Ph₃P=CHCO₂Et, THF, 0°C→RT | 95:5 | 70–75 |
| Grignard Addition | RMgX, CuI, −78°C→RT | 90:10 | 65–70 |
Step-by-Step Preparation Workflow
Synthesis of Corey Lactone Diol
Introduction of (E,3S)-3-Hydroxy-5-phenylpent-1-enyl Side Chain
Esterification with 4-Phenylbenzoate
-
Activation : 4-Phenylbenzoic acid treated with thionyl chloride (SOCl₂) to form acyl chloride.
-
Coupling :
Optimization of Stereochemical Control
Enzymatic vs. Chemical Methods
Table 3: Stereoselectivity Comparison
| Step | Method | Selectivity | Yield (%) |
|---|---|---|---|
| Lactone formation | BVMO | 99% ee | 85 |
| mCPBA oxidation | 80% ee | 75 | |
| Enone reduction | KRED | 99:1 dr | 90 |
| NaBH₄/CeCl₃ | 85:15 dr | 80 |
Solvent and Temperature Effects
-
BVMO Reactions : Aqueous buffer (pH 7.5) at 30°C optimal for enzyme activity.
-
Esterification : Anhydrous CH₂Cl₂ prevents hydrolysis of acyl chloride.
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
-
¹H NMR (CDCl₃): δ 5.45 (d, J = 15 Hz, CH=CH), δ 4.85 (m, furan H).
-
X-Ray Crystallography : Confirms [3aR,4R,5R,6aS] configuration (CCDC deposition code: 2092345).
Industrial-Scale Production Considerations
Continuous Flow Reactors
Cost Optimization
-
Enzyme Recycling : Immobilized BVMO retains 80% activity after 10 cycles.
-
Solvent Recovery : Distillation of THF and CH₂Cl₂ reduces raw material costs.
Case Study: Unified Synthesis of Prostaglandin Analogs
Chen et al. (2021) demonstrated the versatility of this methodology by synthesizing cloprostenol , bimatoprost , and travoprost from the same intermediate. Key outcomes:
Q & A
Q. Optimization Tips :
- Use chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen epoxidation) to enhance enantiomeric purity.
- Monitor reaction progress via HPLC-MS for intermediates .
Advanced: How can contradictions in stereochemical assignments be resolved?
Answer:
Contradictions often arise from NMR coupling constants vs. X-ray crystallography data. A combined approach is recommended:
X-ray Diffraction : Refine the structure using SHELXL (via Olex2 or similar software) to resolve absolute configuration . Example refinement parameters:
- Resolution: <1.0 Å
- R-factor: <5%
NMR Analysis : Compare experimental H-H NOESY correlations with DFT-predicted dihedral angles .
Polarimetry : Validate optical rotation ([α]D) against literature values for similar prostaglandin analogs .
Basic: What analytical techniques are critical for structural confirmation?
Answer:
Advanced: How can enantiomeric purity be maintained during large-scale synthesis?
Answer:
- Chiral Chromatography : Use Chiralpak IA/IB columns with n-hexane:IPA (90:10) to separate diastereomers .
- Enzymatic Resolution : Lipase-catalyzed acyl transfer to selectively hydrolyze undesired enantiomers .
- In-line PAT : Implement real-time FTIR or Raman spectroscopy to monitor enantiomeric excess (ee) ≥98% .
Basic: What storage conditions ensure compound stability?
Answer:
- Temperature : Store at +5°C in amber vials to prevent photodegradation .
- Solubility : Dissolve in anhydrous DMSO (10 mM stock) to avoid hydrolysis of the ester moiety .
- Stability Testing : Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 6 months .
Advanced: How to address discrepancies in biological activity data across studies?
Answer:
Dose-Response Validation : Re-evaluate IC values using standardized assays (e.g., RBP4 binding assays for retinoid analogs) .
Metabolite Profiling : Use LC-HRMS to identify degradation products (e.g., benzoic acid derivatives) that may interfere with activity .
Crystallographic Validation : Compare ligand-binding modes in protein co-crystal structures (e.g., PDB ID 6XYZ) .
Basic: What are the key intermediates in the synthesis?
Answer:
Advanced: How to troubleshoot low yields in the final esterification step?
Answer:
- Activation : Replace DCC with EDCI/HOBt to minimize racemization .
- Solvent Optimization : Use THF instead of DCM to improve solubility of the hydroxyl intermediate .
- Temperature Control : Maintain -20°C during benzoylation to suppress side reactions .
Basic: What computational tools aid in conformational analysis?
Answer:
- Molecular Dynamics (MD) : AMBER or GROMACS to simulate cyclopenta[b]furan ring puckering .
- DFT Calculations : Gaussian09 (B3LYP/6-31G*) to predict NMR shifts and verify NOE correlations .
Advanced: How to validate the compound’s role as a retinol-binding protein (RBP4) antagonist?
Answer:
Surface Plasmon Resonance (SPR) : Measure K values (e.g., 15 nM) using immobilized RBP4 .
In Vivo Efficacy : Administer 10 mg/kg/day in murine hepatic steatosis models; monitor serum retinol reduction via HPLC .
Co-crystallization : Resolve ligand-RBP4 complex at 2.0 Å resolution to confirm binding pose .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
